4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with a carboxymethylidene group. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride. This reaction yields alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into the desired compound by treatment with secondary amines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its carboxymethylidene substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
208725-91-1 |
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Molecular Formula |
C13H9NO6 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
4-[3-(carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H9NO6/c15-10-5-8(6-11(16)17)12(18)14(10)9-3-1-7(2-4-9)13(19)20/h1-4,6H,5H2,(H,16,17)(H,19,20) |
InChI Key |
BLNXETCZWAIVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O)C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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